molecular formula C16H18N2O3S B2856843 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795304-18-5

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2856843
CAS No.: 1795304-18-5
M. Wt: 318.39
InChI Key: JYNVUXHDUMCFAV-UHFFFAOYSA-N
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Description

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine-2,4-dione family. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with an azetidine ring and a phenylbutanoyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then reacted with azetidine-3-amine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties .

Scientific Research Applications

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Biological Activity

The compound 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, characterized by its unique structural features that include a thiazolidine ring, an azetidine ring, and a phenylbutanoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structure

The molecular structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

IUPAC Name

The IUPAC name for this compound is:

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Physical Properties

PropertyValue
Molecular Weight306.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antidiabetic Activity

Research indicates that thiazolidinediones (TZDs), the class to which this compound belongs, exhibit significant antidiabetic effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissue.

Key Findings

  • A study demonstrated that derivatives of thiazolidinediones improved glycemic control in diabetic models, suggesting potential therapeutic applications for insulin resistance management.

Anti-inflammatory Properties

In addition to its antidiabetic effects, this compound has shown promising anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Case Study

A recent investigation into the anti-inflammatory effects of similar thiazolidinedione derivatives revealed a reduction in levels of TNF-alpha and IL-6 in vitro. These findings suggest that the compound may be effective in treating inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Thiazolidinediones have been studied for their ability to induce apoptosis in various cancer cell lines.

Research Findings

In vitro studies have indicated that certain thiazolidinedione derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with PPAR-γ. Activation of this receptor leads to:

  • Enhanced glucose metabolism
  • Decreased insulin resistance
  • Modulation of inflammatory responses
  • Induction of apoptosis in cancer cells

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine).
  • Subsequent reaction with azetidine-3-amine under controlled conditions.

Derivatives and Their Activities

Various derivatives of thiazolidinediones have been synthesized to enhance biological activity. Some notable derivatives include:

Compound NameBiological Activity
5-Methylthiazolidine derivativeIncreased PPAR activation
Benzylthiazolidine derivativeEnhanced anti-inflammatory effects

Properties

IUPAC Name

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNVUXHDUMCFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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